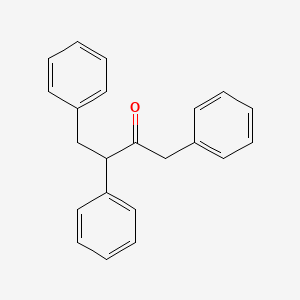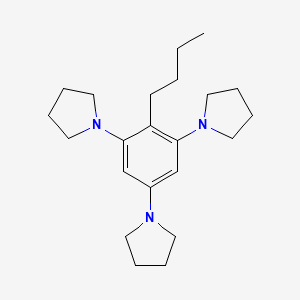
1,1',1''-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine is a complex organic compound characterized by the presence of a butyl-substituted benzene ring connected to three pyrrolidine groups
Preparation Methods
The synthesis of 1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of benzene derivatives followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where pyrrolidine groups can be replaced or modified using different nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used, often leading to derivatives with altered functional groups or enhanced properties.
Scientific Research Applications
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe or therapeutic agent.
Industry: Its unique structural features make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine can be compared with other similar compounds such as:
1,1’,1’'-(2-Isopropylbenzene-1,3,5-triyl)tripyrrolidine: This compound has an isopropyl group instead of a butyl group, leading to differences in reactivity and applications.
1,1’,1’'-(2-Methylbenzene-1,3,5-triyl)tripyrrolidine:
The uniqueness of 1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine lies in its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62665-09-2 |
|---|---|
Molecular Formula |
C22H35N3 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-(2-butyl-3,5-dipyrrolidin-1-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C22H35N3/c1-2-3-10-20-21(24-13-6-7-14-24)17-19(23-11-4-5-12-23)18-22(20)25-15-8-9-16-25/h17-18H,2-16H2,1H3 |
InChI Key |
YVHOPRJESLAPBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1N2CCCC2)N3CCCC3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
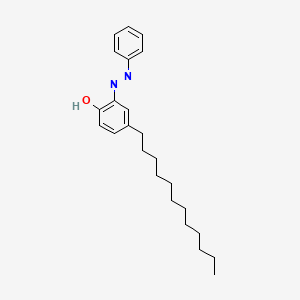
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
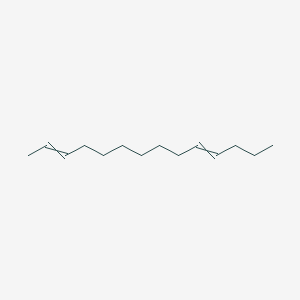
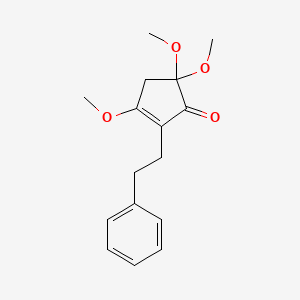
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
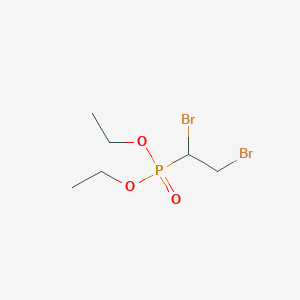
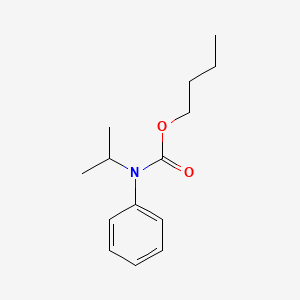

![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
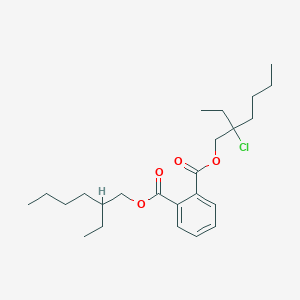
![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
